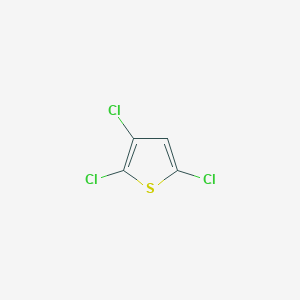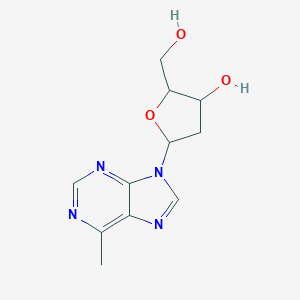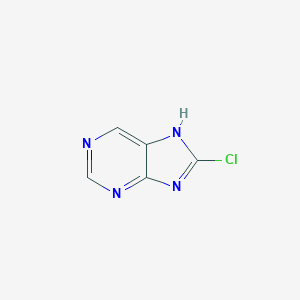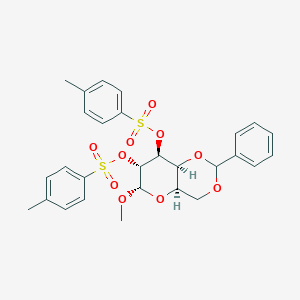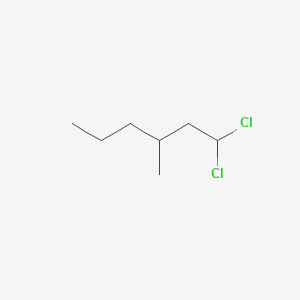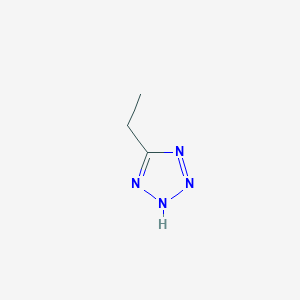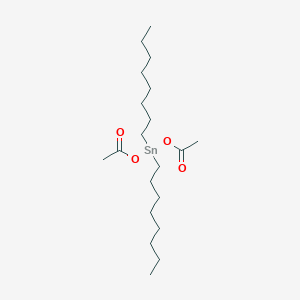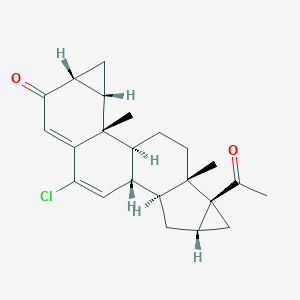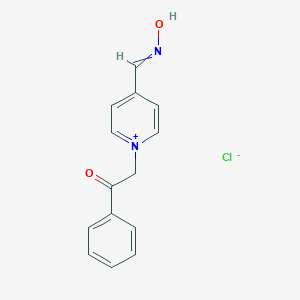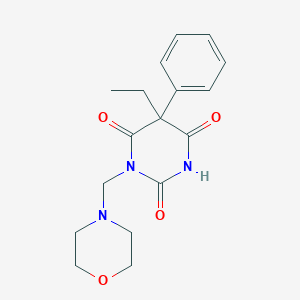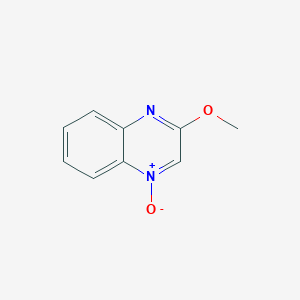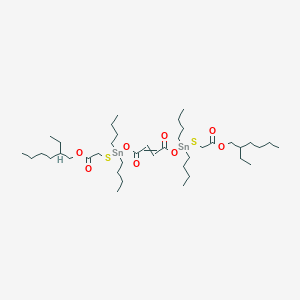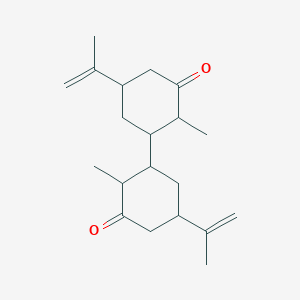
alpha-Dicarvelone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Bi-p-menth-8-ene]-6,6’-dione is a complex organic compound belonging to the class of terpenoids Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units This compound is characterized by its unique structure, which includes two p-menth-8-ene units connected at the 2,2’ positions and featuring ketone groups at the 6,6’ positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bi-p-menth-8-ene]-6,6’-dione typically involves the dimerization of p-menth-8-ene derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the dimeric structure.
Industrial Production Methods: In an industrial setting, the production of [2,2’-Bi-p-menth-8-ene]-6,6’-dione may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: [2,2’-Bi-p-menth-8-ene]-6,6’-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the ketone groups, leading to the formation of various substituted derivatives. Reagents such as Grignard reagents (RMgX) are commonly used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ketones or alcohols.
科学的研究の応用
[2,2’-Bi-p-menth-8-ene]-6,6’-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of [2,2’-Bi-p-menth-8-ene]-6,6’-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes.
類似化合物との比較
p-Menth-8-ene: A monoterpene with a similar structure but lacking the dimeric and ketone features.
Ascaridole: A p-menthane monoterpenoid with a peroxy group, known for its antiprotozoal properties.
1,2-Epoxy-p-menth-8-ene: A compound with an epoxy group, used in various chemical reactions.
Uniqueness: [2,2’-Bi-p-menth-8-ene]-6,6’-dione is unique due to its dimeric structure and the presence of ketone groups at specific positions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
18457-34-6 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
2-methyl-3-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C20H30O2/c1-11(2)15-7-17(13(5)19(21)9-15)18-8-16(12(3)4)10-20(22)14(18)6/h13-18H,1,3,7-10H2,2,4-6H3 |
InChIキー |
GVMQRYCIHSDNRX-UHFFFAOYSA-N |
SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
正規SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


